Tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate
Description
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bipiperidine core, and an aminocarbonothioyl functional group
Properties
Molecular Formula |
C16H29N3O2S |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O2S/c1-16(2,3)21-15(20)19-10-6-13(7-11-19)12-4-8-18(9-5-12)14(17)22/h12-13H,4-11H2,1-3H3,(H2,17,22) |
InChI Key |
ASLWNZSPQXBUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl 4,4’-bipiperidine-1-carboxylate. This intermediate is then reacted with thiocarbamoyl chloride in the presence of a base such as triethylamine to introduce the aminocarbonothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminocarbonothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminocarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-1-piperidinecarboxylate
- Tert-butyl 4,4’-bipiperidine-1-carboxylate
Uniqueness
Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate is unique due to the presence of the aminocarbonothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
